N-Methylspiro[5.5]undecan-5-amine;hydrochloride
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Overview
Description
N-Methylspiro[55]undecan-5-amine;hydrochloride is a chemical compound with the molecular formula C12H23N·HCl It is a spiro compound, which means it contains a unique structural feature where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylspiro[5.5]undecan-5-amine;hydrochloride typically involves the reaction of spiro[5.5]undecane with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methylspiro[5.5]undecan-5-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Scientific Research Applications
N-Methylspiro[5.5]undecan-5-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and other organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methylspiro[5.5]undecan-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: The parent compound without the methylamine and hydrochloride modifications.
N-Methylspiro[5.5]undecan-1-amine: A similar compound with the amine group at a different position.
Spiro[5.5]undecan-5-amine: The non-methylated version of the compound.
Uniqueness
N-Methylspiro[5.5]undecan-5-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylamine group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
N-Methylspiro[5.5]undecan-5-amine;hydrochloride is a compound of interest due to its unique spirocyclic structure, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its biological activity. The spirocyclic compounds are known for their ability to interact with biological targets due to their conformational flexibility and structural diversity.
Pharmacological Activity
Antimicrobial Activity :
Recent studies have demonstrated that compounds similar to N-Methylspiro[5.5]undecan-5-amine exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, a related spirocycle compound showed an IC50 value of 1.5 μM against intracellular bacteria in macrophage-like cells, indicating potent antibacterial activity .
Cytotoxicity :
The cytotoxic effects of N-Methylspiro[5.5]undecan-5-amine have been evaluated in various cell lines, including HepG2 liver cancer cells. In vitro assays indicated that this compound did not exhibit significant cytotoxicity at concentrations up to 50 μM, suggesting a favorable safety profile for further development .
The primary mechanism by which N-Methylspiro[5.5]undecan-5-amine exerts its biological effects appears to involve the inhibition of specific bacterial targets. For example, studies on structurally similar compounds have indicated that they target the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for bacterial cell wall integrity. This inhibition leads to reduced bacterial viability under both aerobic and anaerobic conditions .
Table 1: Summary of Biological Activities
Compound Name | Target | IC50 (μM) | Cytotoxicity (HepG2) | Comments |
---|---|---|---|---|
N-Methylspiro[5.5]undecan-5-amine | MmpL3 | 1.5 | >50 | Potent against M. tuberculosis |
Spirocycle Compound 29 | MmpL3 | 0.66 | >50 | Improved metabolic stability |
Compound 35 | MmpL3 | 0.79 | >50 | Similar MIC activity to Compound 29 |
Case Study: Efficacy Against Tuberculosis
In a murine model of acute tuberculosis infection, a related spirocycle compound demonstrated significant efficacy, showcasing the potential therapeutic applications of this class of compounds in treating resistant strains of tuberculosis . The study highlighted that these compounds maintain activity against strains with known resistance mutations.
Future Directions
The promising biological activity and safety profile of this compound warrant further research into its therapeutic potential. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and potential therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the detailed mechanisms by which this compound interacts with its molecular targets.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.
Properties
IUPAC Name |
N-methylspiro[5.5]undecan-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-13-11-7-3-6-10-12(11)8-4-2-5-9-12;/h11,13H,2-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLAECREDVTGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC12CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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